molecular formula C11H12BrFN2O2 B13405557 C11H12BrFN2O2

C11H12BrFN2O2

Cat. No.: B13405557
M. Wt: 303.13 g/mol
InChI Key: XGDLWCRIJLPAOX-AUWJEWJLSA-N
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Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical reactions. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline: can be compared with other similar compounds, such as:

The uniqueness of 4-Bromo-N-(tert-butyl)-5-fluoro-2-nitroaniline lies in its combination of functional groups, which provide a balance of reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H12BrFN2O2

Molecular Weight

303.13 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-bromo-2-fluorophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H12BrFN2O2/c1-3-17-11(16)7(2)14-15-10-5-4-8(12)6-9(10)13/h4-6,15H,3H2,1-2H3/b14-7-

InChI Key

XGDLWCRIJLPAOX-AUWJEWJLSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Br)F)/C

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Br)F)C

Origin of Product

United States

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